2-{8-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-3-oxo[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl}-N-(2-methylphenyl)acetamide
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Overview
Description
2-{8-[3-(3-FLUOROPHENYL)-1,2,4-OXADIAZOL-5-YL]-3-OXO-2H,3H-[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-2-YL}-N-(2-METHYLPHENYL)ACETAMIDE is a complex organic compound that features a unique combination of functional groups, including a fluorophenyl group, an oxadiazole ring, a triazolopyridine core, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{8-[3-(3-FLUOROPHENYL)-1,2,4-OXADIAZOL-5-YL]-3-OXO-2H,3H-[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-2-YL}-N-(2-METHYLPHENYL)ACETAMIDE typically involves multi-step organic synthesis. The process begins with the preparation of the triazolopyridine core, followed by the introduction of the oxadiazole ring and the fluorophenyl group. The final step involves the acylation of the intermediate with 2-methylphenylacetyl chloride under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{8-[3-(3-FLUOROPHENYL)-1,2,4-OXADIAZOL-5-YL]-3-OXO-2H,3H-[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-2-YL}-N-(2-METHYLPHENYL)ACETAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under strong oxidizing conditions, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-{8-[3-(3-FLUOROPHENYL)-1,2,4-OXADIAZOL-5-YL]-3-OXO-2H,3H-[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-2-YL}-N-(2-METHYLPHENYL)ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress or inflammation.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-{8-[3-(3-FLUOROPHENYL)-1,2,4-OXADIAZOL-5-YL]-3-OXO-2H,3H-[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-2-YL}-N-(2-METHYLPHENYL)ACETAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it could inhibit the activity of certain enzymes involved in oxidative stress, thereby exerting antioxidant effects.
Comparison with Similar Compounds
Similar Compounds
- **2-{8-[3-(3-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]-3-OXO-2H,3H-[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-2-YL}-N-(2-METHYLPHENYL)ACETAMIDE
- **2-{8-[3-(3-BROMOPHENYL)-1,2,4-OXADIAZOL-5-YL]-3-OXO-2H,3H-[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-2-YL}-N-(2-METHYLPHENYL)ACETAMIDE
Uniqueness
The presence of the fluorophenyl group in 2-{8-[3-(3-FLUOROPHENYL)-1,2,4-OXADIAZOL-5-YL]-3-OXO-2H,3H-[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-2-YL}-N-(2-METHYLPHENYL)ACETAMIDE imparts unique electronic properties, making it distinct from its chloro- and bromo- analogs. This can influence its reactivity, binding affinity, and overall biological activity.
Properties
Molecular Formula |
C23H17FN6O3 |
---|---|
Molecular Weight |
444.4 g/mol |
IUPAC Name |
2-[8-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2-yl]-N-(2-methylphenyl)acetamide |
InChI |
InChI=1S/C23H17FN6O3/c1-14-6-2-3-10-18(14)25-19(31)13-30-23(32)29-11-5-9-17(21(29)27-30)22-26-20(28-33-22)15-7-4-8-16(24)12-15/h2-12H,13H2,1H3,(H,25,31) |
InChI Key |
OBOZDKQKXBGLPW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CN2C(=O)N3C=CC=C(C3=N2)C4=NC(=NO4)C5=CC(=CC=C5)F |
Origin of Product |
United States |
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